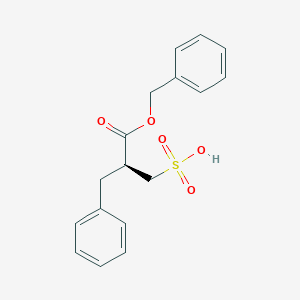

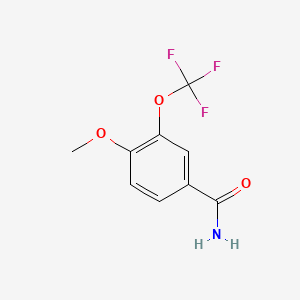

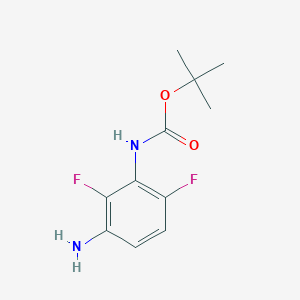

![molecular formula C9H17NO5 B1401457 [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid CAS No. 189160-67-6](/img/structure/B1401457.png)

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

Vue d'ensemble

Description

“[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid” is a compound used in scientific experiments. It is also known as Boc-aminoethyl alcohol. The compound was prepared by the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) .

Synthesis Analysis

The compound can be synthesized by the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O . In another method, Boc-protected amino acid ionic liquids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular formula of the compound is C9H17NO5 . The InChI code is 1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .Chemical Reactions Analysis

The compound has been used in the synthesis of dipeptides . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Physical And Chemical Properties Analysis

The compound is clear and nearly colorless to pale yellow liquids at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Applications De Recherche Scientifique

Quantitative Analysis in Peptide Derivatives

The tert-butyloxycarbonyl group is known for its utility in the quantitative analysis of N-blocked amino acids and peptides. Ehrlich-Rogozinski (1974) demonstrated a method for accurately determining the tert-butyloxycarbonyl derivative by cleaving it from blocked amino acids and peptides using perchloric acid in acetic acid, followed by back titration. This method is praised for its simplicity and efficiency, as the same reagent is used for both cleavage and determination of the tert-butyloxycarbonyl group (Ehrlich-Rogozinski, 1974).

Enhancing N-tert-butoxycarbonyl Protection

Khalil et al. (1996) developed an improved method for the N-tert-butoxycarbonyl protection of sterically hindered amino acids. This approach effectively solubilizes zwitterionic amino acids in acetonitrile, avoiding the need for an aqueous medium and enhancing the protection process (Khalil, Subasinghe, & Johnson, 1996).

Synthesis of Specific Amino Acid Derivatives

Wang Yu-huan (2009) conducted a study focusing on synthesizing a specific derivative involving tert-butyloxycarbonyl group. The study experimented with various conditions to optimize the yield, demonstrating the versatility of this group in synthesizing complex amino acid derivatives (Wang Yu-huan, 2009).

Selective Removal in Peptide Synthesis

Bodanszky & Bodanszky (2009) explored the selective removal of the tert-butyloxycarbonyl group in peptide synthesis. Their research highlighted the effectiveness of using trifluoroacetic acid in the presence of phenols, improving selectivity and suppressing unwanted side reactions (Bodanszky & Bodanszky, 2009).

Clinical Applications in Metabolite Determination

Muskiet et al. (1981) developed a capillary gas-chromatographic method using tert-butyldimethylsilyl derivatives for determining major catecholamine metabolites and a serotonin metabolite in urine. This method is vital for diagnosing and monitoring patients with tumors and metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Polymer Synthesis and Analysis

Gao, Sanda, & Masuda (2003) studied the synthesis and polymerization of novel amino acid-derived acetylene monomers, where the tert-butyloxycarbonyl group played a crucial role. This research contributes significantly to the field of polymer chemistry, particularly in understanding the properties of synthesized polymers (Gao, Sanda, & Masuda, 2003).

Mécanisme D'action

Target of Action

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, also known as N-Boc-ethanolamine, is a difunctional reagent that is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in various biological processes. Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes, and ornithine is a key compound in the urea cycle, an important process in the detoxification of ammonia in the body.

Mode of Action

The exact mode of action of this compound is complex and depends on the specific biochemical context. It is known that this compound acts as a protecting group for amines during chemical reactions . This means that this compound can bind to amines, shielding them from reacting with other compounds during a chemical reaction. Once the reaction is complete, this compound can be removed, freeing the amine to participate in subsequent reactions.

Biochemical Pathways

This compound is involved in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds are part of larger biochemical pathways. For instance, phosphatidyl ethanolamines are involved in the construction of cell membranes, and ornithine is a critical player in the urea cycle, which is essential for the removal of toxic ammonia from the body.

Result of Action

The primary result of the action of this compound is the successful synthesis of other compounds, such as phosphatidyl ethanolamines and ornithine . These compounds have numerous effects at the molecular and cellular levels, including the formation of cell membranes and the detoxification of ammonia.

Propriétés

IUPAC Name |

2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4-5-11)6-7(12)13/h11H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBZXWMPCPLLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40774091 | |

| Record name | N-(tert-Butoxycarbonyl)-N-(2-hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40774091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189160-67-6 | |

| Record name | N-(tert-Butoxycarbonyl)-N-(2-hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40774091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

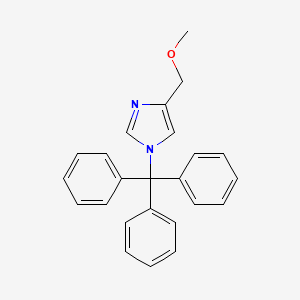

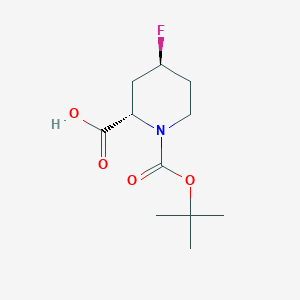

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)

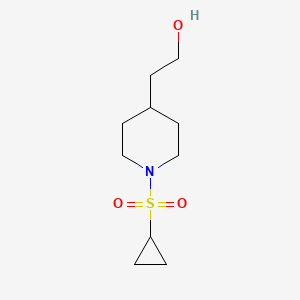

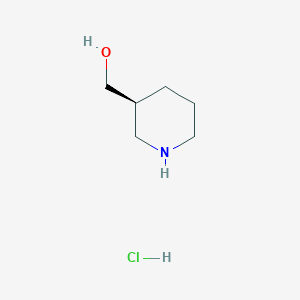

![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)

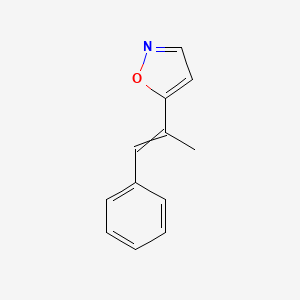

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)